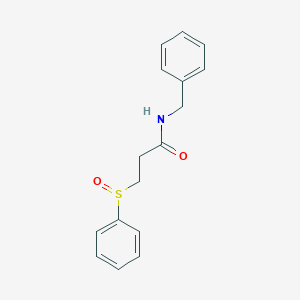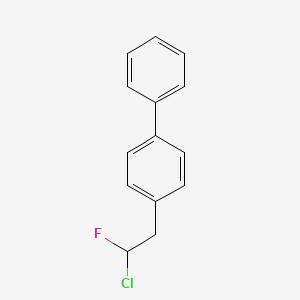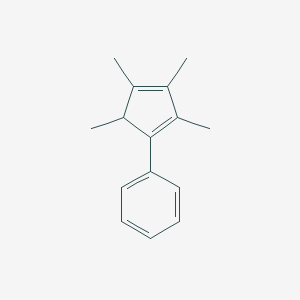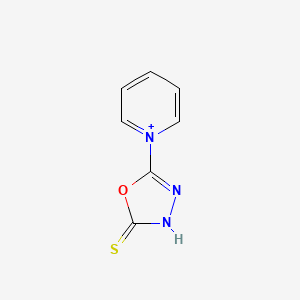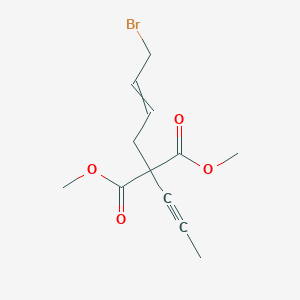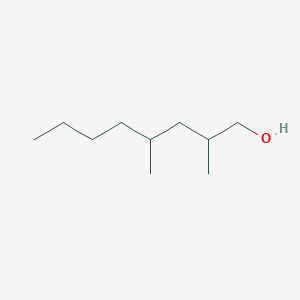
Octanol, 2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanol, 2,4-dimethyl-: is an organic compound with the molecular formula C10H22O . It is a type of alcohol, specifically a derivative of octanol, characterized by the presence of two methyl groups attached to the second and fourth carbon atoms in the octane chain. This compound is also known by its IUPAC name, 2,4-Dimethyl-4-octanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-4-octanol can be achieved through a Grignard reaction. This involves the preparation of a methyl Grignard reagent using methylmagnesium chloride or methylmagnesium bromide as the initiator. The methyl Grignard reagent then reacts with 2-octanone to produce 2,4-dimethyl-4-octanol .
Industrial Production Methods: While specific industrial production methods for 2,4-dimethyl-4-octanol are not widely documented, the general approach would involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-4-octanol, like other alcohols, can undergo various chemical reactions, including:
Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Alcohols can be reduced to alkanes.
Substitution: Alcohols can undergo nucleophilic substitution reactions to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like hydrogen halides (HX) are typically used for substitution reactions.
Major Products Formed:
Oxidation: Depending on the degree of oxidation, the products can be ketones or carboxylic acids.
Reduction: The primary product is the corresponding alkane.
Substitution: The major product is the corresponding alkyl halide.
Applications De Recherche Scientifique
2,4-Dimethyl-4-octanol has various applications in scientific research, including:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It can be used in studies involving the effects of alcohols on biological systems.
Medicine: Research may explore its potential therapeutic effects or its role in drug formulation.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of solutions. Its effects on biological systems may involve interactions with cell membranes and proteins, influencing cellular processes .
Comparaison Avec Des Composés Similaires
- 2,4-Dimethyl-3-hexanol
- 2,2-Dimethyl-3-hexanol
- 2,2,4-Trimethyl-3-pentanol
Comparison: 2,4-Dimethyl-4-octanol is unique due to its specific structure, which includes two methyl groups at the second and fourth positions on the octane chain. This structural feature can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Compared to similar compounds, 2,4-dimethyl-4-octanol may exhibit different steric and electronic effects, impacting its behavior in various applications .
Propriétés
Numéro CAS |
141063-73-2 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,4-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-9(2)7-10(3)8-11/h9-11H,4-8H2,1-3H3 |
Clé InChI |
DGPIFVIIBUMGDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


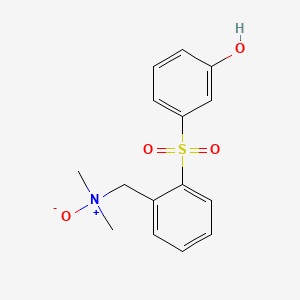
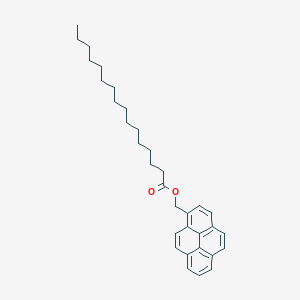
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
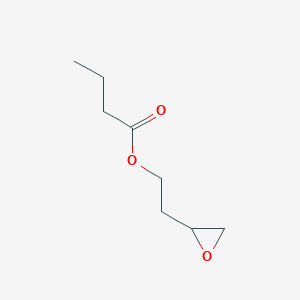
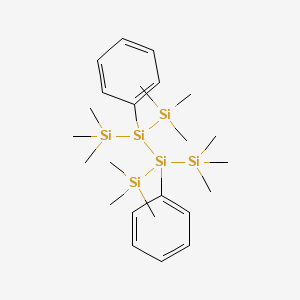
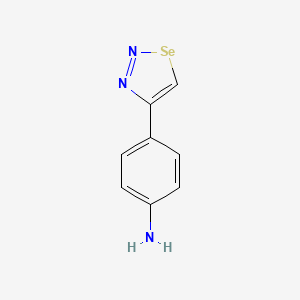
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
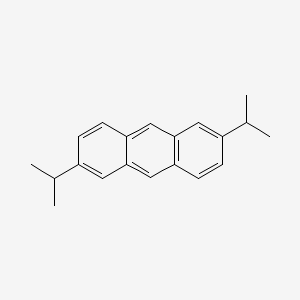
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
